molecular formula C15H13N3O2 B8142800 2-(Pyrrolidin-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one CAS No. 61466-38-4

2-(Pyrrolidin-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one

Cat. No.: B8142800
CAS No.: 61466-38-4
M. Wt: 267.28 g/mol
InChI Key: KWPPLCINFGIHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one is a heterocyclic compound that combines the structural features of pyrrolidine, benzopyrano, and pyrimidinone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method involves the condensation of a pyrrolidine derivative with a benzopyrano precursor under acidic or basic conditions, followed by cyclization to form the desired pyrimidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(Pyrrolidin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an antagonist, inhibitor, or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes like phosphodiesterase or modulate receptors like the vanilloid receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one is unique due to its combined structural features, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-pyrrolidin-1-ylchromeno[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-14-11-9-16-15(18-7-3-4-8-18)17-13(11)10-5-1-2-6-12(10)20-14/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPPLCINFGIHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C3C(=N2)C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40492203
Record name 2-(Pyrrolidin-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61466-38-4
Record name 2-(Pyrrolidin-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.